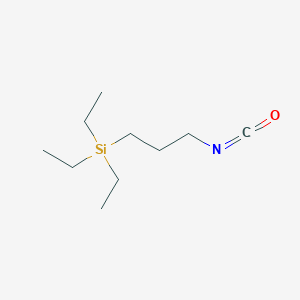
Triethyl(3-isocyanatopropyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl(3-isocyanatopropyl)silane, also known as this compound, is a useful research compound. Its molecular formula is C10H21NOSi and its molecular weight is 199.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
Triethyl(3-isocyanatopropyl)silane has the molecular formula C10H21NO4Si and features both isocyanate and silane functionalities. The presence of the isocyanate group allows for reactive interactions with various substrates, enhancing adhesion properties.
Adhesion Promoter
This compound is widely used as an adhesion promoter in the following areas:
- Paints and Coatings : It improves adhesion between organic coatings and inorganic substrates, facilitating better performance in harsh environments .
- Adhesives and Sealants : The compound enhances bonding strength in adhesive formulations, making it suitable for applications requiring durable bonds .
Coupling Agent
As a coupling agent , this compound plays a crucial role in:
- Composite Materials : It enhances the mechanical properties of composites by improving the interface between organic polymers and inorganic fillers, leading to increased strength and durability .
- Silica Surface Modification : The compound modifies silica surfaces to optimize their interaction with polymer matrices, improving overall material performance .
Surface Modifier
In addition to its role as an adhesion promoter and coupling agent, this compound serves as a surface modifier in various applications:
- Textile and Leather Treatments : It is used to enhance water repellency and durability in textile coatings .
- Medical Devices : The compound's ability to modify surfaces allows for improved biocompatibility and functionality in medical applications .
Case Study 1: Surface Modification in Microelectronics
A study demonstrated the effectiveness of this compound in modifying silicon oxide surfaces for microelectronic applications. The results indicated that treated surfaces exhibited significantly improved hydrophobicity, which is crucial for device reliability .
Case Study 2: Enhanced Adhesion in Polyurethane Sealants
Research on polyurethane sealants incorporating this compound revealed enhanced adhesion properties compared to conventional formulations. The silane's coupling action led to better bonding with substrates such as metals and plastics, resulting in improved performance in construction applications .
Summary of Benefits
The incorporation of this compound into formulations offers several advantages:
- Improved Adhesion : Enhances bonding between dissimilar materials.
- Versatility : Applicable across various industries including construction, automotive, and electronics.
- Enhanced Material Properties : Increases mechanical strength and durability of composite materials.
References Table
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Paints & Coatings | Adhesion promoter | Improved durability |
| Adhesives & Sealants | Enhanced bonding | Increased strength |
| Composite Materials | Interface improvement | Enhanced mechanical properties |
| Microelectronics | Surface modification | Improved hydrophobicity |
| Textile & Leather | Water repellency | Increased durability |
Propriétés
Numéro CAS |
17067-62-8 |
|---|---|
Formule moléculaire |
C10H21NOSi |
Poids moléculaire |
199.36 g/mol |
Nom IUPAC |
triethyl(3-isocyanatopropyl)silane |
InChI |
InChI=1S/C10H21NOSi/c1-4-13(5-2,6-3)9-7-8-11-10-12/h4-9H2,1-3H3 |
Clé InChI |
HJLLHEIHBHLBIP-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)CCCN=C=O |
SMILES canonique |
CC[Si](CC)(CC)CCCN=C=O |
Synonymes |
Silane, triethyl(3-isocyanatopropyl)-; 17067-62-8; SCHEMBL306139; 3-isocyanatopropyltriethylsilane; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















